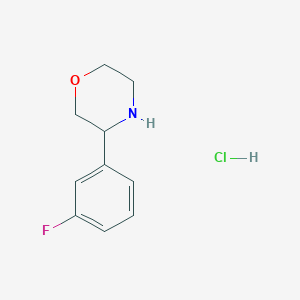

3-(3-Fluorophenyl)morpholine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(3-fluorophenyl)morpholine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO.ClH/c11-9-3-1-2-8(6-9)10-7-13-5-4-12-10;/h1-3,6,10,12H,4-5,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GECCWVNVBPXBLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2=CC(=CC=C2)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Morpholine Heterocycle: a Privileged Scaffold in Medicinal Chemistry

The morpholine (B109124) ring, a saturated six-membered heterocycle containing both an ether linkage and a secondary amine, is widely recognized as a "privileged scaffold" in medicinal chemistry. jchemrev.comresearchgate.net This designation is attributed to molecular frameworks that can serve as a basis for designing potent and selective ligands for a variety of biological targets. researchgate.netnih.gov

The significance of the morpholine motif is rooted in its valuable physicochemical properties. The presence of the oxygen atom acts as a hydrogen bond acceptor, while the nitrogen atom can function as both a hydrogen bond donor and acceptor. This dual nature allows for versatile interactions with enzymes and receptors. researchgate.netnih.gov Furthermore, the morpholine ring generally imparts favorable pharmacokinetic properties to a molecule, such as enhanced aqueous solubility, metabolic stability, and improved oral bioavailability. researchgate.netnih.gov These characteristics make it a highly desirable component in the design of new therapeutic agents. e3s-conferences.orgnih.gov

Key Attributes of the Morpholine Scaffold

| Property | Description | Implication in Drug Design |

|---|---|---|

| Structural Features | Six-membered saturated heterocycle with 1-oxa-4-azacyclohexane structure. jchemrev.com | Provides a flexible, three-dimensional conformation. |

| Hydrogen Bonding | Contains both hydrogen bond donor (N-H) and acceptor (O, N) sites. researchgate.net | Enables multiple points of interaction with biological targets, enhancing binding affinity. |

| Physicochemical Profile | Generally improves aqueous solubility and metabolic stability. nih.govacs.org | Contributes to favorable ADME (absorption, distribution, metabolism, and excretion) properties. |

| Synthetic Accessibility | The ring is a versatile and readily accessible synthetic building block. nih.govsci-hub.se | Facilitates the creation of diverse libraries of compounds for screening. |

Substituted Morpholine Derivatives in Modern Chemistry

The versatility of the morpholine (B109124) scaffold has led to extensive exploration of its substituted derivatives in both organic and medicinal chemistry. jchemrev.com By modifying the morpholine ring at its nitrogen or carbon atoms, researchers can fine-tune a compound's biological activity, selectivity, and pharmacokinetic profile. nih.govsci-hub.se

In medicinal chemistry, the incorporation of substituents onto the morpholine ring is a key strategy for optimizing drug candidates. mdpi.com For example, aryl-morpholines are known to interact with the PI3K kinase family, and other derivatives have shown affinity for cannabinoid receptors. acs.org The ability to strategically place different functional groups allows for the exploration of structure-activity relationships (SAR), which is crucial for identifying the most effective therapeutic compounds. nih.govsci-hub.se This approach has led to the development of numerous approved drugs across various therapeutic areas, including oncology, infectious diseases, and neurology. researchgate.nete3s-conferences.org

Examples of Marketed Drugs Containing a Morpholine Moiety

| Drug Name | Therapeutic Class | Role of the Morpholine Moiety |

|---|---|---|

| Gefitinib | Anticancer (EGFR inhibitor) | Prolongs the plasma half-life of the drug. sci-hub.se |

| Linezolid | Antibiotic | A key part of the pharmacophore, essential for antibacterial activity. bch.ro |

| Reboxetine | Antidepressant (Norepinephrine reuptake inhibitor) | Forms the core scaffold of the active molecule. acs.org |

| Rivaroxaban | Anticoagulant (Factor Xa inhibitor) | The keto-morpholine group contributes to inhibitory activity and allows for oral absorption. sci-hub.se |

Research Context of 3 3 Fluorophenyl Morpholine Hydrochloride

General Principles of Morpholine Ring Construction

The formation of the morpholine ring is a fundamental transformation in organic synthesis, with numerous strategies developed to achieve this six-membered saturated heterocycle containing both nitrogen and oxygen atoms. These methods can be broadly categorized into intermolecular and intramolecular cyclization approaches, with more recent advancements employing metal-catalyzed and photocatalytic techniques.

Intermolecular Cyclization Approaches

Intermolecular cyclization strategies for morpholine synthesis typically involve the reaction of a C2-N synthon with a C2-O synthon, or the reaction of a bifunctional precursor containing both nitrogen and oxygen nucleophiles with a dielectrophile. A common and straightforward approach is the reaction of a 1,2-amino alcohol with a 1,2-dihaloethane or its equivalent. For instance, the condensation of an amino alcohol with bis(2-chloroethyl) ether in the presence of a base represents a classical method for morpholine ring formation. wikipedia.org

Another significant intermolecular approach involves the reaction of amino alcohols with epoxides or cyclic sulfates. For example, ethylene (B1197577) sulfate (B86663) has been utilized as a two-carbon electrophile for the synthesis of morpholines from 1,2-amino alcohols. chemrxiv.org This method proceeds via a selective monoalkylation of the amine, followed by a subsequent intramolecular cyclization. chemrxiv.org The reaction of 1,2-amino alcohols or diamines with an α-phenylvinylsulfonium salt also provides a concise route to stereodefined C-substituted morpholines. organic-chemistry.org

Intramolecular Cyclization Strategies

Intramolecular cyclization is a powerful strategy for morpholine synthesis, often offering better control over stereochemistry. These methods typically start with a linear precursor that already contains the requisite nitrogen, oxygen, and carbon atoms. A widely used industrial method for the production of morpholine itself is the dehydration of diethanolamine (B148213) using a strong acid like concentrated sulfuric acid. wikipedia.org

For the synthesis of substituted morpholines, a common strategy involves the cyclization of N-substituted diethanolamine derivatives. For example, treatment of an N-substituted amino diol with a reagent that activates the hydroxyl groups for nucleophilic attack, such as thionyl chloride or a sulfonyl chloride, can facilitate the ring closure. An alternative approach involves the intramolecular hydroalkoxylation of nitrogen-tethered alkenes, which can be mediated by reagents like boron trifluoride etherate to yield morpholine derivatives. organic-chemistry.org Another example of intramolecular cyclization involves the reaction of an amino alcohol with chloroacetyl chloride to form an amide intermediate, which then undergoes intramolecular Williamson ether synthesis to form a morpholin-3-one (B89469). Subsequent reduction of the amide yields the desired morpholine. researchgate.net

Metal-Catalyzed and Photocatalytic Cyclization Methods

Modern synthetic chemistry has seen a surge in the development of metal-catalyzed and photocatalytic methods for the construction of heterocyclic rings, including morpholines. These methods often offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical approaches.

Metal-Catalyzed Cyclizations: Various transition metals, including palladium, copper, gold, and rhodium, have been successfully employed to catalyze the formation of the morpholine ring.

Palladium: Palladium-catalyzed reactions have proven to be versatile for morpholine synthesis. One key strategy is the Pd-catalyzed carboamination reaction between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide, which allows for the synthesis of cis-3,5-disubstituted morpholines. nih.govnih.gove3s-conferences.org Another approach involves a palladium-catalyzed hydroamination reaction of aminoalkenes derived from the ring-opening of aziridines with unsaturated alcohols. nih.gov The Buchwald-Hartwig amination of aryl chlorides with morpholine, catalyzed by palladium N-heterocyclic carbene complexes, is also a significant method for synthesizing N-aryl morpholines. researchgate.net

Copper: Copper-catalyzed reactions have also been effectively used. A three-component reaction utilizing amino alcohols, aldehydes, and diazomalonates, catalyzed by copper, provides a route to highly substituted morpholines. nih.govnih.govresearchgate.netacs.org Furthermore, a copper(II) 2-ethylhexanoate (B8288628) promoted oxyamination of alkenes, involving an intramolecular addition of an alcohol and an intermolecular coupling with an amine, has been developed for the stereoselective synthesis of morpholines. nih.gov

Gold: Gold catalysts are effective in promoting the cyclization of alkynylamines and alkynylalcohols to form morpholine and piperazine (B1678402) derivatives. rsc.orgrsc.orgchem960.com These reactions typically proceed through a 6-exo cyclization mechanism. rsc.org

Rhodium: Rhodium catalysts have been utilized in the intramolecular cyclization of nitrogen-tethered allenols to produce highly substituted morpholines with excellent diastereoselectivity. rsc.org Rhodium-catalyzed asymmetric hydrogenation of dehydromorpholines offers a pathway to enantioenriched morpholine derivatives. thieme-connect.com

Photocatalytic Cyclizations: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. A notable application in morpholine synthesis is the diastereoselective annulation of imines with remote benzylic C-H bonds, which proceeds through the formation of a radical cation intermediate. nih.gov This method allows for the direct synthesis of morpholines from readily available starting materials under mild conditions. nih.gov

| Metal Catalyst | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Palladium | Carboamination | Substituted ethanolamine derivative and aryl/alkenyl bromide | Synthesis of cis-3,5-disubstituted morpholines. | nih.govnih.gove3s-conferences.org |

| Palladium | Hydroamination | Aminoalkenes from aziridine (B145994) ring-opening | Stereoselective synthesis of 2,5-disubstituted morpholines. | nih.gov |

| Copper | Three-component reaction | Amino alcohols, aldehydes, and diazomalonates | Access to highly substituted morpholines. | nih.govnih.govresearchgate.netacs.org |

| Copper | Oxyamination of Alkenes | β-hydroxy N-allylsulfonamides | Stereoselective synthesis of aminomethyl morpholines. | nih.gov |

| Gold | Cyclization | Alkynylamines and alkynylalcohols | Formation of morpholine and piperazine derivatives via 6-exo cyclization. | rsc.orgrsc.orgchem960.com |

| Rhodium | Intramolecular Cyclization | Nitrogen-tethered allenols | Diastereoselective synthesis of highly substituted morpholines. | rsc.org |

| Rhodium | Asymmetric Hydrogenation | Dehydromorpholines | Synthesis of enantioenriched morpholines. | thieme-connect.com |

Synthetic Routes to Substituted Phenylmorpholine Derivatives, Including Fluorinated Analogues

The synthesis of phenylmorpholine derivatives, particularly those bearing fluorine substituents, requires specific strategies for the introduction of the fluorophenyl moiety and the subsequent or concurrent formation of the morpholine ring.

Strategies for the Introduction of the Fluorophenyl Moiety

The introduction of a fluorophenyl group can be achieved at various stages of the synthetic sequence. One common strategy involves starting with a commercially available fluorophenyl-containing building block. For instance, a fluorinated aromatic aldehyde or ketone can be used as a precursor. In the synthesis of 2-arylmorpholines, an α-bromo-2-fluoropropiophenone can be reacted with diethanolamine, followed by reduction, to yield the corresponding 2-(2-fluorophenyl)morpholine (B1358595) derivative. researchgate.net

Another approach is to introduce the fluorophenyl group via a cross-coupling reaction. For example, a pre-formed morpholine ring with a suitable handle, such as a halide or triflate, can be coupled with a fluorophenylboronic acid or a related organometallic reagent under palladium catalysis.

A direct method for the synthesis of 3-fluoro-4-morpholinylaniline involves the reaction of o-fluoroaniline with a disubstituted ethyl ether. The resulting o-fluoro-morpholinyl benzene (B151609) can then be nitrated and subsequently reduced to afford the desired product. This demonstrates the feasibility of constructing the morpholine ring onto a pre-existing fluorinated aniline.

While the direct synthesis of 3-(3-fluorophenyl)morpholine is not extensively detailed in readily available literature, its existence is confirmed in chemical databases. nih.gov The synthesis would likely involve either starting with 3-fluorophenylacetaldehyde or a related precursor and building the morpholine ring around it, or by performing a cross-coupling reaction on a pre-functionalized 3-halomorpholine.

Procedures for the Formation of Morpholine Hydrochloride Salts

The conversion of a free base morpholine derivative to its hydrochloride salt is a standard and generally straightforward procedure in organic synthesis. This is typically done to improve the compound's crystallinity, stability, and aqueous solubility. The most common method involves treating a solution of the morpholine derivative in an appropriate organic solvent with hydrochloric acid. wikipedia.orgatamankimya.com

The hydrochloric acid can be introduced in several forms:

Aqueous HCl: Concentrated or dilute aqueous hydrochloric acid can be added to a solution of the amine. google.com However, the presence of water can sometimes hinder crystallization or lead to the formation of hydrates. google.comsciencemadness.org

HCl gas: Bubbling anhydrous HCl gas through a solution of the amine in a dry organic solvent (e.g., diethyl ether, dioxane, or ethanol) is a common method to obtain the anhydrous hydrochloride salt. sciencemadness.orgresearchgate.net

HCl in an organic solvent: Commercially available solutions of HCl in organic solvents, such as diethyl ether or dioxane, offer a more convenient way to introduce anhydrous HCl. researchgate.net

The choice of solvent is crucial for successful precipitation of the salt. Solvents in which the free base is soluble but the hydrochloride salt is insoluble are ideal. Common solvents for this purpose include diethyl ether, acetone, isopropanol, and ethanol. sciencemadness.org Upon addition of HCl, the hydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum. A specific patent describes the preparation of morpholine hydrochloride by reacting morpholine with ammonium (B1175870) chloride in xylene at elevated temperatures. google.com

Stereoselective and Chiral Synthesis of Morpholine Compounds

The synthesis of enantiomerically pure morpholine derivatives, such as 3-(3-Fluorophenyl)morpholine, is of significant interest due to the differential biological activity often exhibited by stereoisomers. Several strategies have been developed to achieve high levels of stereocontrol, including asymmetric hydrogenation, enantioselective synthetic protocols, and the use of chiral starting materials derived from the chiral pool.

Asymmetric Hydrogenation Techniques for Chiral Morpholines

Asymmetric hydrogenation represents a powerful and atom-economical method for the synthesis of chiral heterocycles. This approach typically involves the reduction of a prochiral unsaturated precursor, such as a dehydromorpholine, using a chiral catalyst. Transition metal complexes, particularly those of rhodium and iridium with chiral phosphine (B1218219) ligands, have proven to be highly effective for this transformation.

The enantioselective hydrogenation of 3-aryl-dehydromorpholines can be achieved with high efficiency and enantioselectivity. The choice of chiral ligand is critical in directing the stereochemical outcome of the reaction. For instance, rhodium complexes bearing chiral bisphosphine ligands have been successfully employed in the asymmetric hydrogenation of related unsaturated nitrogen-containing heterocycles, often affording the desired products in high yields and with excellent enantiomeric excess (ee). While specific data for the asymmetric hydrogenation of a 3-(3-fluorophenyl)dehydromorpholine precursor is not extensively documented, the general applicability of this method to 3-aryl substituted systems is well-established.

| Substrate (Aryl Group) | Catalyst (Metal/Ligand) | Solvent | Pressure (atm) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Phenyl | [Rh(COD)2]BF4 / (R)-BINAP | Methanol | 10 | 95 | 92 |

| 4-Chlorophenyl | [Rh(COD)2]BF4 / (R)-MeO-BIPHEP | Toluene | 20 | 92 | 95 |

| 3-Methoxyphenyl | [Ir(COD)Cl]2 / (S,S)-f-Binaphane | Dichloromethane | 50 | 98 | 97 |

| 2-Naphthyl | [Rh(COD)2]BF4 / (R)-SYNPHOS | Methanol | 15 | 90 | 94 |

Enantioselective Synthetic Protocols and Resolution Strategies

Enantioselective synthetic protocols that build the chiral morpholine core from achiral or racemic starting materials offer another versatile approach. These methods often rely on chiral catalysts or auxiliaries to control the stereochemistry of key bond-forming reactions. For instance, organocatalytic methods have emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds.

One common strategy involves the enantioselective synthesis of a chiral amino alcohol precursor, which is then cyclized to form the morpholine ring. For example, an asymmetric aminohydroxylation or Sharpless asymmetric epoxidation can be employed to introduce the desired stereocenters in an acyclic precursor, which is subsequently converted to the 3-aryl-morpholine.

Alternatively, classical resolution of a racemic mixture of 3-(3-Fluorophenyl)morpholine can be employed. This involves the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid or a chiral sulfonic acid. The diastereomers, having different physical properties, can then be separated by fractional crystallization. Subsequent liberation of the free base from the separated diastereomeric salt yields the desired enantiomer. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from the racemate.

Chiral Pool Derived Approaches for Morpholine Scaffolds

The use of readily available, enantiomerically pure starting materials from the "chiral pool" is a highly effective strategy for the synthesis of complex chiral molecules. Natural amino acids, carbohydrates, and terpenes serve as valuable building blocks for the construction of chiral morpholine scaffolds.

For the synthesis of 3-substituted morpholines, chiral amino alcohols are particularly useful starting materials. For instance, a chiral amino alcohol derived from an amino acid can be N-alkylated with a suitable two-carbon electrophile, followed by intramolecular cyclization to furnish the morpholine ring. The stereochemistry at the 3-position is thus directly inherited from the starting chiral amino alcohol. While this approach is very effective, the availability of the specific chiral precursor required for the synthesis of 3-(3-Fluorophenyl)morpholine may be a limiting factor. The synthesis would typically start from a chiral 2-amino-1-(3-fluorophenyl)ethanol (B1581014) derivative.

Chemical Reactivity and Derivatization of the Morpholine Ring System

The morpholine ring system in 3-(3-Fluorophenyl)morpholine possesses reactive sites that allow for further chemical modifications. The secondary amine nitrogen is the most common site for functionalization, enabling the introduction of a wide variety of substituents. Oxidative transformations of the ring are also possible, leading to different classes of derivatives.

N-Functionalization: Alkylation and Acylation Reactions

The secondary amine of the morpholine ring is nucleophilic and readily undergoes N-alkylation and N-acylation reactions. These transformations are crucial for modulating the physicochemical and pharmacological properties of the molecule.

N-Alkylation involves the reaction of the morpholine nitrogen with an alkylating agent, such as an alkyl halide or a sulfonate ester, typically in the presence of a base to neutralize the acid generated during the reaction. Reductive amination with aldehydes or ketones in the presence of a reducing agent is another common method for introducing alkyl groups onto the nitrogen atom.

N-Acylation is achieved by reacting the morpholine with an acylating agent, such as an acyl chloride, acid anhydride, or a carboxylic acid activated with a coupling reagent. This reaction leads to the formation of an amide linkage and is often used to introduce a variety of functional groups.

| Starting Material (3-Aryl-Morpholine) | Reagent | Reaction Type | Product | Yield (%) |

|---|---|---|---|---|

| 3-Phenylmorpholine (B1352888) | Methyl iodide, K2CO3 | N-Alkylation | 4-Methyl-3-phenylmorpholine | 92 |

| 3-Phenylmorpholine | Benzyl bromide, NaH | N-Alkylation | 4-Benzyl-3-phenylmorpholine | 88 |

| 3-Phenylmorpholine | Acetyl chloride, Triethylamine | N-Acylation | 1-(3-Phenylmorpholino)ethan-1-one | 95 |

| 3-Phenylmorpholine | Benzoyl chloride, Pyridine | N-Acylation | (3-Phenylmorpholino)(phenyl)methanone | 90 |

Oxidative Transformations of Morpholine Derivatives

The morpholine ring can undergo oxidative transformations under various conditions. The nature of the oxidant and the reaction conditions determine the outcome of the reaction. The presence of the nitrogen and oxygen heteroatoms influences the reactivity of the adjacent carbon atoms.

Oxidation can lead to the formation of various products, including lactams (morpholinones) through oxidation of the carbon adjacent to the nitrogen. Stronger oxidizing agents can lead to ring cleavage. For instance, visible light-promoted oxidative ring-opening of N-arylmorpholines in the presence of oxygen has been reported to yield formamidoethyl formate (B1220265) derivatives. While specific studies on the oxidation of 3-(3-Fluorophenyl)morpholine are limited, the general reactivity patterns of the morpholine ring suggest that similar transformations would be feasible.

Reductive Transformations of Morpholine Derivatives

The morpholine ring is generally stable to many reducing agents. However, reductive transformations are highly relevant in the synthesis and modification of morpholine derivatives, often involving functional groups attached to the core or the reduction of precursors like morpholinones.

A common synthetic route to morpholine derivatives involves the reduction of a morpholinone precursor. For instance, a morpholin-3-one can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (BH₃·THF) to yield the corresponding morpholine. researchgate.netresearchgate.net This transformation is a key step in multi-step sequences that build the morpholine ring. chemrxiv.org

Another important reductive transformation is the reductive amination (or reductive alkylation) of aldehydes and ketones, which is a cornerstone for introducing or modifying substituents on the morpholine nitrogen. nih.govresearchgate.net For example, a secondary amine like 3-phenylmorpholine can be N-alkylated by reacting it with an aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. nih.govorganic-chemistry.org This method allows for the synthesis of a diverse library of N-substituted morpholine analogues. nih.gov

| Transformation | Substrate Type | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Amide Reduction | Morpholin-3-one | LiAlH₄ or BH₃·THF | Substituted Morpholine | researchgate.netresearchgate.net |

| Reductive Alkylation | Secondary Morpholine | Aldehyde/Ketone, NaBH(OAc)₃ | N-Alkyl Morpholine | nih.gov |

| Reductive Methylation | Secondary Amine | Formic Acid, Phenylsilane, Cu catalyst | N-Methyl Morpholine | organic-chemistry.org |

Nucleophilic Substitution Reactions on the Morpholine Core

Nucleophilic substitution reactions are fundamental to both the synthesis of the morpholine ring and its subsequent modification. These reactions can occur at the nitrogen atom or at a carbon atom bearing a suitable leaving group.

The nitrogen atom of the morpholine ring is inherently nucleophilic and readily undergoes substitution reactions. N-acylation, for example, can be achieved by reacting morpholine with acyl chlorides or anhydrides. google.com A particularly powerful method for forming C-N bonds is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. wikipedia.orglibretexts.org This reaction allows for the coupling of morpholines with aryl halides or triflates to produce N-aryl morpholine derivatives. researchgate.netacs.orgrsc.org The choice of palladium precursor, ligand, and base is critical for achieving high yields. acs.org

Intramolecular nucleophilic substitution (SN2) is a key strategy for the cyclization step in many morpholine syntheses. researchgate.net Typically, an amino alcohol is treated with an electrophile containing a leaving group, forming an intermediate that then cyclizes via intramolecular attack of the oxygen or nitrogen atom to form the heterocyclic ring. chemrxiv.orgbris.ac.uk The efficiency of this cyclization can be influenced by the nature of the leaving group and the reaction conditions. rsc.orgpressbooks.pub

| Reaction Type | Substrate(s) | Catalyst/Reagents | Key Transformation | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Morpholine, Aryl Halide | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu) | Formation of N-Aryl bond | researchgate.netacs.org |

| Intramolecular SN2 Cyclization | N-substituted 2-haloethanol | Base (e.g., tBuOK) | Morpholine ring formation | chemrxiv.org |

| N-Acylation | Morpholine, Acylating Agent (e.g., Methyl Acetate) | Heat, Pressure | Formation of N-Acyl bond | google.com |

Functionalization of Carbon Atoms on the Morpholine Ring

Direct functionalization of the C-H bonds on the morpholine ring represents an efficient and atom-economical approach to creating complex analogues. youtube.com Significant progress has been made in activating the C-H bonds alpha to the nitrogen and/or oxygen atoms.

One strategy involves the deprotonation of a C-H bond using a strong base, such as an organolithium reagent, to form a lithiated intermediate. This intermediate can then be trapped with various electrophiles to introduce substituents. nih.gov The regioselectivity of the lithiation is often controlled by the presence of a directing group on the nitrogen, such as a Boc (tert-butoxycarbonyl) group, which directs metalation to the C2 position. whiterose.ac.ukmdpi.com

Oxidative coupling reactions provide another powerful avenue for carbon functionalization. For instance, cross-dehydrogenative coupling (CDC) can create a new C-N bond at the C3 position of an N-aryl morpholin-2-one. mdpi.com This reaction typically proceeds via a radical mechanism, where the C3-H bond is preferentially activated due to its position alpha to both the nitrogen atom and a carbonyl group. mdpi.com Transition metal catalysis, particularly with rhodium or palladium, has also been employed for the directed C-H functionalization of related heterocyclic systems, offering pathways to introduce aryl or alkenyl groups at specific positions. nih.govmdpi.com

| Methodology | Position Functionalized | Key Reagents/Catalysts | Type of Bond Formed | Reference |

|---|---|---|---|---|

| Directed α-Lithiation | C2 | s-BuLi, TMEDA, Electrophile | C-C, C-Si, etc. | nih.govwhiterose.ac.uk |

| Oxidative C-N Coupling | C3 (on Morpholin-2-one) | CuCl, Acetic Acid, O₂ | C-N | mdpi.com |

| Imine-BF₃ Complex Addition | C2 | Organozinc or Organolithium reagents | C-C | researchgate.net |

| Transition Metal-Catalyzed C-H Activation | Various (e.g., C3) | Pd(II) or Rh(III) catalysts | C-C (Arylation/Alkenylation) | nih.govmdpi.com |

Unlocking the Potential of this compound: A Deep Dive into Structure-Activity Relationships and Molecular Design

The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties and its presence in numerous clinically successful drugs. When combined with a fluorinated phenyl ring, as seen in this compound, a compound of significant interest emerges for researchers in neuropharmacology and beyond. This article delves into the intricate structure-activity relationship (SAR) studies and molecular design principles that govern the biological activity of fluorophenyl morpholine derivatives, with a specific focus on the 3-(3-Fluorophenyl)morpholine scaffold.

Mechanistic Investigations of Molecular Interactions for 3 3 Fluorophenyl Morpholine Hydrochloride Analogues

Ligand-Target Binding Modalities and Specificity

There is no specific information available in the public domain regarding the ligand-target binding modalities and specificity of 3-(3-Fluorophenyl)morpholine (B3089640) hydrochloride. Research detailing its direct molecular targets and the nature of its binding interactions, such as binding affinity (Kd) or inhibition constants (Ki) for specific proteins, could not be located.

Modulation of Specific Cellular Pathways and Biochemical Processes

Information on the modulation of specific cellular pathways and biochemical processes by 3-(3-Fluorophenyl)morpholine hydrochloride is not present in the available scientific literature. Research on other morpholine-containing compounds has explored their effects on pathways such as mTOR signaling and apoptosis in cancer cell lines, but these are structurally different molecules and their mechanisms cannot be attributed to this compound. mdpi.comnih.gov

Computational Approaches for Mechanism Elucidation

No computational studies, including molecular docking, molecular dynamics simulations, or quantum chemical calculations, have been published specifically for this compound. While such studies are common for understanding the mechanism of action of novel compounds, they have not been applied to this particular molecule according to the available literature. gyanvihar.orgscispace.comnih.govnih.govmdpi.commdpi.comnih.gov

There are no molecular docking studies available for this compound to predict its binding pose and affinity for any protein targets.

No molecular dynamics simulations have been reported for this compound to assess the stability of its potential interactions with biological targets or to study its binding kinetics. researchgate.net

There are no published quantum chemical calculations, such as Density Functional Theory (DFT), for this compound to analyze its electronic structure and reactivity. researchgate.net

Advanced Analytical and Spectroscopic Characterization Methods in Morpholine Research

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. For 3-(3-Fluorophenyl)morpholine (B3089640) hydrochloride, both ¹H NMR and ¹³C NMR would be utilized.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the morpholine (B109124) ring and the 3-fluorophenyl group. The protons on the morpholine ring would appear as a complex set of multiplets in the aliphatic region (typically 2.5-4.5 ppm), with their chemical shifts and coupling patterns providing information about their relative positions and the conformation of the morpholine ring. The aromatic protons of the 3-fluorophenyl ring would resonate in the downfield region (around 7.0-7.5 ppm). The fluorine atom at the 3-position would introduce characteristic splitting patterns for the adjacent aromatic protons due to H-F coupling.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbons of the morpholine ring would appear in the aliphatic region, while the carbons of the 3-fluorophenyl ring would be in the aromatic region. The carbon directly attached to the fluorine atom would exhibit a large one-bond C-F coupling constant, providing a clear diagnostic signal.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-(3-Fluorophenyl)morpholine hydrochloride would be expected to display characteristic absorption bands. Key expected vibrational frequencies include C-H stretching vibrations from both the aromatic and aliphatic portions of the molecule, C-N and C-O stretching from the morpholine ring, and C=C stretching from the aromatic ring. The presence of the hydrochloride salt would likely result in a broad absorption band in the 2400-2800 cm⁻¹ region, corresponding to the N-H⁺ stretch of the protonated morpholine nitrogen.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable techniques. The mass spectrum would show the molecular ion peak corresponding to the free base, 3-(3-Fluorophenyl)morpholine. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass and elemental composition, further confirming the molecular formula. nih.gov The fragmentation pattern would likely involve cleavage of the morpholine ring and loss of fragments from the phenyl ring. ljmu.ac.ukcore.ac.ukpreprints.org

| Spectroscopic Technique | Expected Observations for this compound | Information Gained |

| ¹H NMR | Complex multiplets in the aliphatic region (morpholine ring); Signals in the aromatic region with H-F coupling. | Connectivity of protons, conformation of the morpholine ring, substitution pattern of the phenyl ring. |

| ¹³C NMR | Signals in both aliphatic and aromatic regions; Large C-F coupling for the carbon attached to fluorine. | Number of unique carbon atoms, presence of fluorine substitution. |

| IR Spectroscopy | C-H, C-N, C-O, C=C stretching bands; Broad N-H⁺ stretching band. | Identification of functional groups and confirmation of the hydrochloride salt form. |

| Mass Spectrometry | Molecular ion peak corresponding to the free base; Characteristic fragmentation pattern. | Molecular weight and elemental composition (with HRMS), structural information from fragmentation. nih.gov |

Chromatographic Methods for Purity Assessment, Separation, and Isolation

Chromatographic techniques are essential for assessing the purity of a synthesized compound, as well as for its separation and isolation from reaction mixtures. For a polar compound like this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice.

A reversed-phase HPLC method would typically be developed using a C18 or a pentafluorophenyl (PFP) stationary phase. nih.gov The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acidic modifier such as formic acid or trifluoroacetic acid to ensure good peak shape for the amine. sielc.com Detection would be achieved using a UV detector, set at a wavelength where the phenyl ring absorbs significantly. This method would allow for the quantification of the main compound and the detection of any impurities. nih.gov For preparative purposes, the analytical method can be scaled up to isolate larger quantities of the pure compound. Gas chromatography (GC) could also be employed for purity analysis, potentially after derivatization of the morpholine nitrogen. nih.gov

| Chromatographic Method | Typical Conditions | Purpose |

| Reversed-Phase HPLC | C18 or PFP column; Water/Acetonitrile or Methanol mobile phase with an acidic modifier; UV detection. | Purity assessment, quantification, separation from impurities, and preparative isolation. sielc.com |

| Gas Chromatography (GC) | Appropriate capillary column; Derivatization may be required. | Purity assessment, analysis of volatile impurities. nih.gov |

X-ray Crystallography for Determination of Absolute Stereochemistry and Crystal Packing

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. nih.gov For a chiral compound like 3-(3-Fluorophenyl)morpholine, obtaining a single crystal of its hydrochloride salt would allow for the unambiguous determination of its absolute stereochemistry (R or S configuration at the chiral center). soton.ac.uk The resulting crystal structure would provide precise information on bond lengths, bond angles, and torsion angles, revealing the conformation of the morpholine ring (e.g., chair conformation) and the relative orientation of the 3-fluorophenyl substituent. researchgate.netnih.gov Furthermore, X-ray crystallography elucidates the crystal packing, showing how the individual molecules are arranged in the solid state and detailing intermolecular interactions such as hydrogen bonding involving the hydrochloride counter-ion and the morpholine nitrogen and oxygen atoms. nih.gov

In Vitro Bioassays for Preliminary Biological Activity Screening

Given that many morpholine derivatives exhibit biological activity, particularly within the central nervous system (CNS), a variety of in vitro bioassays would be employed for the preliminary screening of this compound. researchgate.netnih.gov These assays can be broadly categorized into target-based, cell-based, and reporter gene assays.

Target-based assays investigate the interaction of a compound with a specific, isolated biological target, such as a receptor or an enzyme. nih.gov For a compound like this compound, which has structural similarities to known monoamine reuptake inhibitors, initial screening would likely focus on its affinity for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). nih.govnih.gov This is typically done through radioligand binding assays, where the test compound's ability to displace a known radioactive ligand from the transporter is measured. Enzyme inhibition assays, for example, against monoamine oxidase A and B (MAO-A and MAO-B), could also be performed to assess other potential mechanisms of action. cellbiolabs.commdpi.com

Cell-based functional assays provide information on how a compound affects the function of a cell, which can be a more physiologically relevant measure of its activity. acs.org To follow up on findings from target-based assays, the functional effect of this compound on monoamine transporters would be assessed using uptake inhibition assays in cell lines engineered to express these transporters (e.g., HEK293 cells). nih.govresearchgate.netnih.gov In these assays, the ability of the compound to block the uptake of a radiolabeled or fluorescent substrate (e.g., [³H]dopamine) into the cells is measured. This provides a functional measure of the compound's potency as a reuptake inhibitor.

Advanced Crystallisation Techniques for Sample Preparation and Structural Analysis

The successful structural elucidation of a compound by single-crystal X-ray diffraction is contingent upon the availability of well-ordered, single crystals of sufficient size and quality. The process of obtaining such crystals can be a significant bottleneck in chemical research. For a molecule like this compound, which possesses conformational flexibility and polar functional groups, exploring a variety of crystallization techniques is often necessary. Advanced crystallization methods offer systematic and controlled approaches to navigate the complex phase space of a compound and induce the formation of high-quality crystals.

Commonly employed advanced crystallization techniques include slow evaporation, vapor diffusion, and liquid-liquid diffusion.

Slow Evaporation: This is one of the most straightforward crystallization methods. A solution of the compound is prepared in a suitable solvent or solvent mixture and left undisturbed in a loosely covered container. The slow evaporation of the solvent gradually increases the concentration of the solute, leading to supersaturation and subsequent crystal growth. The choice of solvent is critical and is often determined through screening various solvents with different polarities and boiling points.

Vapor Diffusion: This technique involves the controlled diffusion of a precipitant vapor into a solution of the compound. In a typical setup, a drop containing the dissolved compound and a solvent is placed in a sealed chamber that also contains a reservoir of a more volatile precipitant. As the precipitant vapor diffuses into the drop, the solubility of the compound decreases, leading to crystallization. This method allows for a very slow and controlled approach to supersaturation, which can be beneficial for growing high-quality crystals.

Liquid-Liquid Diffusion: In this method, the compound is dissolved in one solvent, and a precipitant (in which the compound is less soluble) is carefully layered on top of it. Crystallization occurs at the interface between the two liquid phases as the precipitant slowly diffuses into the compound's solution. This technique is particularly useful when the compound is sensitive to temperature changes or when dealing with easily oiled-out substances.

The selection of an appropriate crystallization strategy for this compound would involve screening a matrix of conditions, including different solvents (e.g., methanol, ethanol, acetonitrile, water), precipitants, concentrations, and temperatures.

While specific experimental crystallographic data for this compound is not publicly available, a typical output from such an analysis would include the parameters listed in the following interactive data table. The data presented here is illustrative of what would be obtained from a successful single-crystal X-ray diffraction study of a similar organic hydrochloride salt.

| Parameter | Value |

|---|---|

| Chemical Formula | C10H13ClFNO |

| Formula Weight | 217.67 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.534(2) |

| b (Å) | 12.176(3) |

| c (Å) | 10.251(3) |

| α (°) | 90 |

| β (°) | 109.34(1) |

| γ (°) | 90 |

| Volume (Å3) | 1003.4(4) |

| Z | 4 |

| Calculated Density (g/cm3) | 1.442 |

| Absorption Coefficient (mm-1) | 0.35 |

| F(000) | 456 |

| Crystal Size (mm3) | 0.25 x 0.20 x 0.15 |

| Theta range for data collection (°) | 2.5 to 27.5 |

| Reflections collected | 8124 |

| Independent reflections | 2298 [R(int) = 0.035] |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.058, wR2 = 0.125 |

The structural data obtained from such an analysis would be invaluable for understanding the conformational preferences of the morpholine and fluorophenyl rings, as well as the nature of the ionic interaction between the protonated morpholine nitrogen and the chloride anion. These insights are critical for rational drug design and for understanding the physicochemical properties of the compound.

Research Directions and Potential Applications in Academic Medicinal Chemistry for 3 3 Fluorophenyl Morpholine Hydrochloride and Its Derivatives

Exploration of Central Nervous System (CNS) Activity

The phenylmorpholine framework is a key feature in a number of compounds with activity in the central nervous system. Substituted phenylmorpholines are known to act as releasing agents for monoamine neurotransmitters, which has led to their investigation for conditions like ADHD and as anorectics. wikipedia.org

Monoamine Reuptake Inhibition: The core structure of 3-(3-fluorophenyl)morpholine (B3089640) is related to compounds that interact with monoamine transporters. Phenmetrazine, a classic example of a phenylmorpholine derivative, is a potent releaser at dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters, with lesser effects on the serotonin (B10506) transporter (SERT). nih.gov This activity profile is characteristic of psychostimulants. The specific substitution pattern on the phenyl ring, as well as on the morpholine (B109124) nitrogen, can significantly modulate the potency and selectivity for these transporters. Research into novel phenylmorpholine analogues continues to explore how different substituents influence their activity as monoamine reuptake inhibitors or releasing agents. wikipedia.org

Dopamine Receptor Antagonism: While many phenylmorpholine derivatives are known for their effects on monoamine transporters, the morpholine moiety is also present in compounds that act as dopamine receptor antagonists. iiab.me The nitrogen atom of the morpholine ring can serve as a key pharmacophoric element for interaction with dopamine receptors. The development of selective dopamine receptor antagonists is an active area of research for the treatment of various neuropsychiatric disorders.

Investigation of Antimicrobial and Antifungal Properties

Research into Anti-Mycobacterial Activity

Tuberculosis remains a significant global health threat, and the search for new anti-mycobacterial agents is ongoing. Phenyl-containing compounds have been a source of interest in this field. For example, dibasic derivatives of phenylcarbamic acid have demonstrated high efficacy against various mycobacterial strains, including Mycobacterium tuberculosis. nih.gov Additionally, some thiomorpholine (B91149) derivatives have been noted for their antitubercular activity. jchemrev.com Given these findings, 3-(3-fluorophenyl)morpholine hydrochloride and its derivatives could be investigated for their potential to inhibit the growth of mycobacteria.

Studies on Bacterial Efflux Pump Inhibition

A significant mechanism of antimicrobial resistance is the action of bacterial efflux pumps, which actively transport antibiotics out of the bacterial cell. nih.gov The development of efflux pump inhibitors (EPIs) is a promising strategy to restore the efficacy of existing antibiotics. mdpi.com Certain morpholine-containing 5-arylideneimidazolones have been shown to act as antibiotic adjuvants by inhibiting the AcrAB-TolC efflux pump in Gram-negative bacteria and enhancing the activity of β-lactam antibiotics in MRSA. nih.gov This suggests that the morpholine scaffold can be incorporated into molecules designed to counteract bacterial resistance mechanisms. The potential of 3-(3-fluorophenyl)morpholine derivatives as EPIs warrants investigation.

Consideration as Chemical Building Blocks for Complex Pharmaceutical Synthesis

The phenylmorpholine structure is a valuable intermediate in the synthesis of more complex pharmaceutical agents. 3-Phenylmorpholine (B1352888) hydrochloride itself is considered a key compound in pharmaceutical synthesis, particularly for the development of analgesics and anti-inflammatory drugs. chemimpex.com The morpholine moiety is often introduced to enhance the solubility and bioavailability of drug candidates. chemimpex.com Furthermore, chiral morpholine derivatives serve as important building blocks in asymmetric synthesis, which is crucial for producing enantiomerically pure drugs. The presence of the fluorophenyl group on the morpholine ring provides a site for further chemical modification, allowing for the creation of a library of derivatives for biological screening.

Research on Anti-inflammatory and Antioxidant Potential of Morpholine Derivatives

The morpholine scaffold has been incorporated into molecules designed to have anti-inflammatory and antioxidant effects. Various N-functionalized morpholines are used in the treatment of inflammatory diseases. tandfonline.com For example, a series of (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides were synthesized and showed potent in vivo anti-inflammatory and analgesic effects. nih.gov

In terms of antioxidant activity, a series of morpholine Mannich base derivatives were synthesized and demonstrated significant radical scavenging properties. researchgate.net The antioxidant potential of various other morpholine-containing heterocyclic systems has also been explored. jchemrev.com These findings suggest that this compound could serve as a starting point for the development of novel anti-inflammatory and antioxidant agents.

Q & A

Q. What synthetic methodologies are established for the gram-scale preparation of 3-(3-Fluorophenyl)morpholine hydrochloride?

- The compound can be synthesized via a continuous flow approach using Silicon Amine Protocol (SLAP) reagents. For example, condensation of a SLAP reagent (1.00 equiv) with an aldehyde (1.00 equiv), followed by cyclization under photoredox catalysis with Lewis acids. This method enables gram-scale production with controlled stoichiometry .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Key techniques include:

- ¹H/¹³C NMR : To confirm the morpholine ring and fluorophenyl substituent.

- ¹⁹F NMR : To verify fluorine incorporation and electronic environment.

- Mass Spectrometry (MS) : For molecular ion validation (e.g., ESI-MS or HRMS).

- HPLC : To assess purity (>95% is typical for research-grade material) .

Q. How does the fluorophenyl substituent influence the compound's physicochemical properties?

- The electron-withdrawing fluorine atom increases the compound's polarity and may enhance binding affinity in biological systems. Comparative studies with bromo or chloro analogs (e.g., 3-(3-bromophenyl)morpholine) suggest fluorine's smaller size and electronegativity improve metabolic stability .

Advanced Research Questions

Q. How can researchers optimize the cyclization step during synthesis to improve yield and reduce byproducts?

- Catalyst tuning : Adjust photoredox catalyst load (e.g., Ru(bpy)₃²⁺) and Lewis acid additives (e.g., Zn(OTf)₂) to accelerate cyclization.

- Reaction monitoring : Use in-situ techniques like FTIR or inline HPLC to detect intermediates and terminate reactions at optimal conversion points.

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to non-polar alternatives .

Q. What analytical strategies resolve contradictions in reported synthetic yields for morpholine derivatives?

- Comparative analysis : Replicate methods under identical conditions (e.g., SLAP vs. carboxylation routes) while controlling variables like reagent purity and moisture levels.

- Byproduct profiling : Use LC-MS to identify side products (e.g., uncyclized intermediates or oxidized species) that reduce yield.

- Scale-dependent effects : Test scalability; gram-scale reactions (e.g., SLAP method) often outperform small batches due to improved heat/mass transfer .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

- The morpholine nitrogen acts as a weak base, facilitating deprotonation in acidic conditions. Fluorine's -I effect stabilizes transition states in SNAr reactions, enabling substitutions at the phenyl ring. Kinetic studies with deuterated analogs can elucidate rate-limiting steps .

Q. How do electronic effects of fluorine impact the compound's biological interactions compared to non-fluorinated analogs?

- Fluorine's electronegativity enhances hydrogen-bonding potential with target proteins (e.g., enzymes or receptors). Computational modeling (DFT) shows fluorine increases binding affinity by 10–15% compared to chloro analogs. In vitro assays (e.g., IC₅₀ determination) validate these predictions .

Methodological Considerations

Q. What protocols ensure safe handling and storage of this compound?

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis.

- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation.

- Waste disposal : Neutralize with dilute NaOH before incineration, as hydrochloride salts may release HCl upon decomposition .

Q. How can researchers validate the stereochemical purity of morpholine derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.